5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one
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Overview
Description
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an acetyl group, a fluorophenyl group, and a sulfanyl group attached to a pyridinone ring. Its molecular structure provides it with distinctive chemical properties that make it a subject of interest in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-3-(4-fluorophenyl)isoxazole
- 5-Acetyl-3-(3-fluorophenyl)isoxazole
- 4-Fluoro-2-(5-isoxazolyl)phenol
- 3-Amino-5-(4-fluorophenyl)isoxazole
Uniqueness
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918542-62-8 |
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Molecular Formula |
C14H12FNO2S |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H12FNO2S/c1-8-12(9(2)17)7-16-14(18)13(8)19-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,18) |
InChI Key |
RAWYSHGIKTYKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1C(=O)C)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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